molecular formula C11H19N3 B1440252 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1181826-14-1

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1440252
CAS No.: 1181826-14-1
M. Wt: 193.29 g/mol
InChI Key: CNIAQZASAMBYNA-UHFFFAOYSA-N
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Description

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the molecular formula C11H19N3 It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities

Preparation Methods

The synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different reduced forms using reagents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures

Common reagents and conditions used in these reactions include acids, bases, solvents like toluene or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific tert-butyl and amine substitutions, which confer unique chemical and biological properties compared to other indazole derivatives.

Properties

IUPAC Name

1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13-14/h7,9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIAQZASAMBYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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